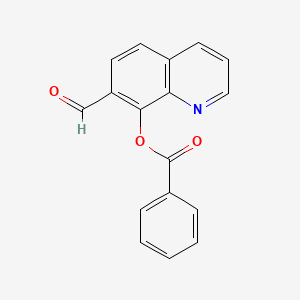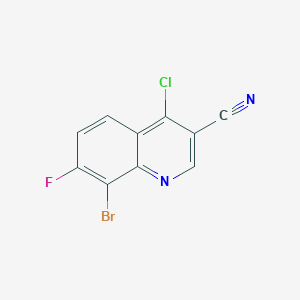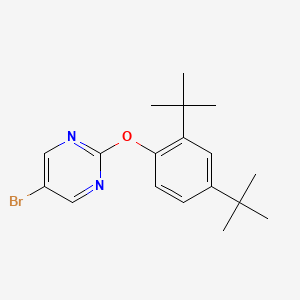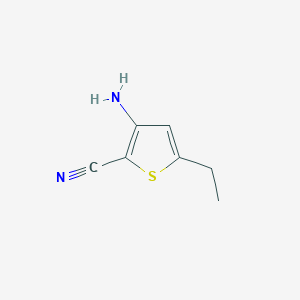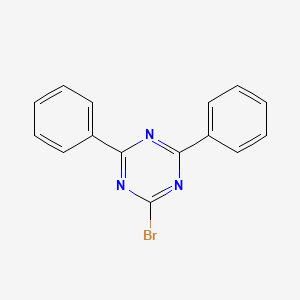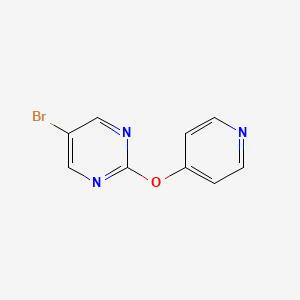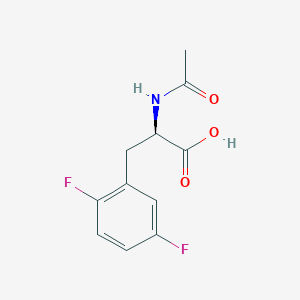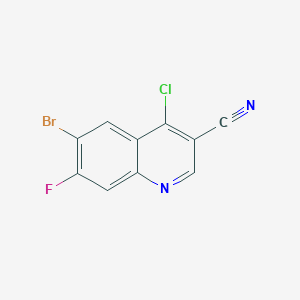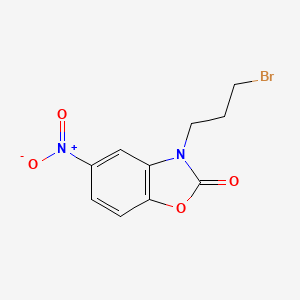
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound with a wide range of applications in the scientific research field. It is a brominated derivative of benzoxazole and is used as a reagent in various synthetic reactions. This compound has found use in a variety of processes, ranging from nucleophilic substitution reactions to the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Lipophilicity and Surface Area Studies
- Lipophilicity and Hydrophobic Surface Area : A study by Skibiński, Sławik, and Kaczkowska (2011) explored the lipophilicity and specific hydrophobic surface area of 1,3-benzoxazol-2(3H)-ones, including derivatives like 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one. This was achieved through reversed-phase thin-layer chromatography, providing insights into their chemical properties and interactions (Skibiński, Sławik, & Kaczkowska, 2011).
Chemical Transformations and Synthesis
- Synthesis of Heterocyclic Compounds : Yao and Huang (2010) demonstrated a one-pot reaction leading to new heterocyclic compounds, highlighting the reactivity of similar benzoxazole derivatives under specific conditions (Yao & Huang, 2010).
- Transformation of Nitromethyl Groups : Pashkovskii et al. (2018) studied the transformation of the nitromethyl group in related benzoxazol-4(5H)-ones, which could inform reactions involving 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (Pashkovskii et al., 2018).
Alkylation Studies
- Alkylation of Neutral Heterocycles : Sukhanova, Sakovich, and Sukhanov (2008) investigated the alkylation of 3-nitro-1,2,4-triazoles, providing a framework that could be relevant for understanding the alkylation reactions of benzoxazole derivatives (Sukhanova, Sakovich, & Sukhanov, 2008).
Antimicrobial Activities
- Antimicrobial Evaluation : Research by Ertan-Bolelli, Yildiz, and Ozgen-Ozgacar (2016) on benzoxazole derivatives, including antimicrobial activities against various microorganisms, could be relevant for understanding the biomedical applications of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Molecular Docking and Antioxidant Activities
- Molecular Docking and Antioxidant Studies : Yüksek et al. (2008) conducted research involving GIAO NMR calculations and antioxidant activities of similar compounds, which can be extrapolated to understand the properties of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (Yüksek et al., 2008).
Solid-Phase Synthesis
- Solid-Phase Synthesis Techniques : A method developed by Beebe, Wódka, and Sowin (2001) for synthesizing benzoxazoles on solid phase using 3-nitrotyrosine as a scaffold could be relevant for the synthesis of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (Beebe, Wódka, & Sowin, 2001).
Crystal Structure Analysis
- Crystal Structure Analysis : Studies like that by Centore, Piccialli, and Tuzi (2013) on the crystal structure of benzoxazole derivatives can provide insights into the structural characteristics of similar compounds (Centore, Piccialli, & Tuzi, 2013).
Photochromic Properties
- Photochromic Properties : Research by Zakhs et al. (2001) on the photochromic properties of benzazoles could be relevant for understanding the light-responsive behavior of similar benzoxazole derivatives (Zakhs et al., 2001).
properties
IUPAC Name |
3-(3-bromopropyl)-5-nitro-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O4/c11-4-1-5-12-8-6-7(13(15)16)2-3-9(8)17-10(12)14/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWZOAHKUYSXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



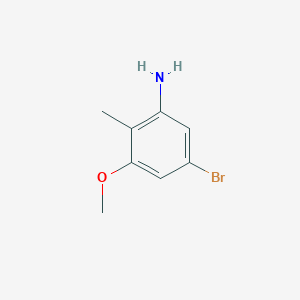
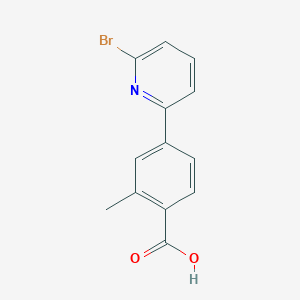

![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)
